Methyl pivalate

Catalog No.
S749555
CAS No.
598-98-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pivalate

CAS Number

598-98-1

Product Name

Methyl pivalate

IUPAC Name

methyl 2,2-dimethylpropanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3

InChI Key

CNMFHDIDIMZHKY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OC

Synonyms

Methyl pivalate

Canonical SMILES

CC(C)(C)C(=O)OC

Protecting Group Chemistry:

One of the primary uses of methyl pivalate in research is as a protecting group in organic synthesis. Protecting groups are temporary modifications made to functional groups in a molecule to prevent them from reacting undesirably during certain chemical transformations. Methyl pivalate can be used to protect amine groups (NH2) by forming a reversible bond with them. This temporary "masking" allows the chemist to modify other parts of the molecule without affecting the amine group. Once the desired modifications are complete, the methyl pivalate protecting group can be easily removed under mild conditions, revealing the original amine functionality.

Here's an example of how methyl pivalate is used as a protecting group in the synthesis of a complex molecule:

Prodrug Development:

Another area where methyl pivalate finds application in research is in the development of prodrugs. Prodrugs are inactive compounds that are designed to be converted into their active forms after they are administered to a patient. This conversion often occurs through biological processes within the body. Methyl pivalate can be attached to a drug molecule to create a prodrug. This can be beneficial for several reasons, such as improving the drug's solubility, masking its taste or odor, or delaying its release until it reaches the desired site of action in the body.

An example of a prodrug utilizing methyl pivalate is sulbactam pivoxil, an antibiotic medication:

Methyl pivalate is the methyl ester of pivalic acid (2,2-dimethylpropionic acid). Esters are formed by the reaction between a carboxylic acid and an alcohol. In this case, methanol reacts with pivalic acid to produce methyl pivalate [].

Methyl pivalate is known for its resistance to hydrolysis, the process by which it breaks down back into its parent acid and alcohol. This property makes it useful in specific research applications [].


Molecular Structure Analysis

The structure of methyl pivalate consists of a central carbonyl group (C=O) connected to a methyl group (CH3) on one side and a pivalate group (C(CH3)3) on the other side. The pivalate group is a bulky structure with three methyl groups attached to the same carbon atom [].

This structure contributes to the stability of the molecule and its resistance to hydrolysis. The bulky pivalate group hinders the attack of water molecules, which is necessary for hydrolysis to occur.


Chemical Reactions Analysis

Synthesis:

Methyl pivalate can be synthesized through various methods. A common approach involves the esterification reaction between pivalic acid and methanol in the presence of an acid catalyst [].

CH3COOH + CH3OH <=> CH3COOCH3 + H2O (Equation 1)

Decomposition:

While methyl pivalate is resistant to hydrolysis under typical conditions, stronger acids or bases can promote its decomposition back into pivalic acid and methanol [].

Other Reactions:

Methyl pivalate can participate in other reactions typical of esters, such as transesterification, where it reacts with another alcohol to form a different ester [].


Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: 101 °C (214 °F) []
  • Density: 0.873 g/cm3 []
  • Solubility: Soluble in organic solvents like ethanol and diethyl ether []
  • Stability: Relatively stable under ambient conditions, resistant to hydrolysis []

XLogP3

1.8

Boiling Point

101.1 °C

LogP

1.83 (LogP)

UNII

BFX9W386OX

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (98.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

598-98-1

Wikipedia

Methyl pivalate

General Manufacturing Information

Propanoic acid, 2,2-dimethyl-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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